ethyl 1-(4-methylphenyl)-4-{[(4-nitrophenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 1-(4-methylphenyl)-4-{[(4-nitrophenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine-based derivative characterized by a 1,6-dihydropyridazine core with multiple functional substituents. Key structural features include:
- 1-(4-Methylphenyl) group: A para-methyl-substituted aromatic ring at position 1, which may enhance lipophilicity and influence binding interactions.
- 4-{[(4-Nitrophenyl)carbamoyl]methoxy} group: A carbamoylmethoxy substituent at position 4, featuring a 4-nitrophenyl moiety.
- 6-Oxo group: A ketone at position 6, contributing to hydrogen-bonding capabilities.
- Ethyl ester at position 3: A common motif in prodrug design to improve bioavailability.
Properties
IUPAC Name |
ethyl 1-(4-methylphenyl)-4-[2-(4-nitroanilino)-2-oxoethoxy]-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O7/c1-3-32-22(29)21-18(12-20(28)25(24-21)16-8-4-14(2)5-9-16)33-13-19(27)23-15-6-10-17(11-7-15)26(30)31/h4-12H,3,13H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIACZWIRGTJJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 1-(4-methylphenyl)-4-{[(4-nitrophenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyridazine ring: This can be achieved through the reaction of hydrazine with a suitable diketone.
Introduction of the nitrophenyl group: This step involves the nitration of aniline followed by its coupling with the pyridazine ring.
Esterification: The final step involves the esterification of the carboxyl group with ethanol.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to speed up the reactions.
Chemical Reactions Analysis
ethyl 1-(4-methylphenyl)-4-{[(4-nitrophenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ethyl 1-(4-methylphenyl)-4-{[(4-nitrophenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.
Biology: It can be used in studies to understand the interaction of pyridazine derivatives with biological targets.
Industry: It can be used in the synthesis of other complex organic compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 1-(4-methylphenyl)-4-{[(4-nitrophenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyridazine ring can also interact with nucleic acids or proteins, affecting their function.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of ethyl pyridazine carboxylates with variable substituents on the phenyl rings and core. Table 1 highlights key analogs from and their properties:
Key Observations:
Substituent Effects on Physical Properties: Electron-withdrawing groups (e.g., -NO₂ in 12g) may lower melting points compared to electron-donating groups (e.g., -OCH₃ in 12e). Bulky substituents (e.g., iodine in 12f) correlate with higher melting points due to increased molecular packing efficiency .
Biological Implications: The nitro group in the target compound’s R₄ substituent may enhance binding affinity to enzymes or receptors, as seen in adenosine A1 receptor modulators (e.g., 12g) .
Computational Similarity Metrics
Structural similarity to known bioactive compounds was assessed using Tanimoto and Dice coefficients ():
- Tanimoto Index (Morgan fingerprints) : The target compound shares a Murcko scaffold with pyridazine derivatives, yielding a Tanimoto score >0.5 with analogs like 12e and 12g, indicating moderate structural overlap .
- Dice Index : Higher scores (~0.7) suggest conserved functional groups (e.g., ester, nitro) critical for activity .
Molecular Networking and Fragmentation Patterns
Using MS/MS-based molecular networking ():
- The target compound’s fragmentation pattern would likely cluster with pyridazine derivatives due to shared core ions (e.g., m/z 177 for the dihydropyridazine ring).
- A high cosine score (>0.8) with nitro-substituted analogs (e.g., 12g) would confirm structural relatedness .
Docking Affinity and Chemotype Clustering
highlights that minor structural changes (e.g., nitro vs. methoxy substituents) can drastically alter docking affinities. For example:
- The 4-nitrophenyl group in the target compound may interact with hydrophobic pockets in enzymes, unlike the polar methoxy group in 12e.
- Chemotype clustering via Murcko scaffolds groups the target compound with other nitro-bearing pyridazines, enabling predictive modeling of its pharmacokinetics .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing ethyl 1-(4-methylphenyl)-4-{[(4-nitrophenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate, and what intermediates are critical for yield optimization?
- The synthesis typically involves multi-step reactions, starting with the preparation of a pyridazine core followed by functionalization. Key intermediates include substituted phenylboronic acids (e.g., 4-nitrophenyl derivatives) and carbamoylmethoxy precursors. Reaction conditions often require catalysts (e.g., palladium for coupling reactions), polar solvents (ethanol or DCM), and controlled temperatures (room temperature to 80°C) . Purification via column chromatography is critical to isolate intermediates and ensure high final purity (>95%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
